molecular formula C17H16N2OS B2953399 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide CAS No. 539807-79-9

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Numéro de catalogue B2953399
Numéro CAS: 539807-79-9
Poids moléculaire: 296.39
Clé InChI: AECXGLIWULKBPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBP is a benzothiazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Anticonvulsant and Neuroprotective Applications

A series of N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Notably, a derivative exhibited significant anticonvulsant activity along with promising neuroprotective effects, lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), which are indicative of its potential as a safer and effective anticonvulsant with neuroprotective benefits (Hassan, Khan, & Amir, 2012).

Antitumor Properties and Mechanisms

Benzothiazole derivatives have been extensively studied for their antitumor properties. For instance, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor activities in vitro and in vivo. The antitumor mechanism involves selective uptake into sensitive cells, induction of cytochrome P450 1A1, and formation of DNA adducts leading to cell death. This indicates a unique action mechanism that may differ from known chemotherapeutic agents, providing a potential pathway for developing new cancer treatments (Bradshaw et al., 2002).

Molecular Prodrug Development

The development of water-soluble prodrugs for antitumor benzothiazoles addresses formulation and bioavailability challenges associated with their parenteral administration. These prodrugs exhibit good water solubility and stability, degrading in vivo to release the active benzothiazole compounds. This approach enhances the clinical potential of benzothiazole derivatives for cancer treatment by improving their pharmaceutical properties (Hutchinson et al., 2002).

Apoptosis Induction in Cancer Research

The cell- and caspase-based apoptosis induction assay has been utilized for discovering small molecules that exhibit apoptosis-inducing activities, including various benzothiazole derivatives. Through structure-activity relationship studies, potential anticancer agents have been identified, highlighting the application of benzothiazoles in inducing apoptosis in cancer cells, which is crucial for the development of novel cancer therapies (Cai, Drewe, & Kasibhatla, 2006).

Luminescent Properties for Sensing Applications

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in physiological pH sensing. The ability to exhibit multifluorescence emissions based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes makes them suitable for the highly sensitive detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Propriétés

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECXGLIWULKBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330046
Record name 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

CAS RN

539807-79-9
Record name 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.